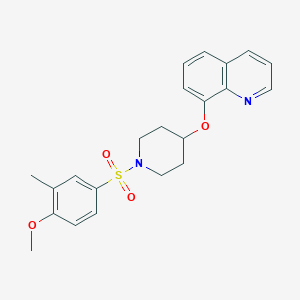
8-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a complex organic molecule that contains several functional groups. It has a quinoline core, which is a bicyclic aromatic compound with a benzene ring fused to a pyridine ring . Attached to this core is a piperidine ring, which is a six-membered ring with one nitrogen atom . This piperidine ring is further functionalized with a methoxy-3-methylphenylsulfonyl group .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the quinoline core, the introduction of the piperidine ring, and the attachment of the methoxy-3-methylphenylsulfonyl group . Protodeboronation of pinacol boronic esters could be a potential method for the synthesis .Molecular Structure Analysis
The molecular structure of this compound is quite complex due to the presence of multiple rings and functional groups. The quinoline core provides a planar, aromatic system, while the piperidine ring introduces a degree of three-dimensionality . The methoxy-3-methylphenylsulfonyl group is likely to add further steric bulk .Chemical Reactions Analysis
This compound, due to its complex structure, could potentially undergo a variety of chemical reactions. The quinoline core, being aromatic, might participate in electrophilic aromatic substitution reactions . The piperidine ring could potentially undergo reactions at the nitrogen atom .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its precise molecular structure. Factors such as its degree of crystallinity, solubility in various solvents, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications
Antibacterial Activity
The synthesis of new tetracyclic quinolone antibacterials, including compounds structurally related to 8-((1-((4-Methoxy-3-methylphenyl)sulfonyl)piperidin-4-yl)oxy)quinoline, has shown potent antibacterial activity against both Gram-positive and Gram-negative bacteria. These compounds, through structural modifications, have demonstrated enhanced activity against resistant strains without causing significant adverse effects in animal models, indicating their potential as effective antibacterial agents (Taguchi et al., 1992).
Fluorescence and Quantum Chemical Investigations
Research into multi-substituted quinoline derivatives, which include compounds with similar structural characteristics, has explored their fluorescence properties and quantum chemical aspects. These studies provide insights into the photophysical behavior of such compounds, suggesting applications in materials science, sensor development, and bioimaging, based on their pH-dependent fluorescence characteristics and interaction with metal ions (Le et al., 2020).
Antitumor Evaluation
The synthesis and evaluation of indeno[1,2-c]quinoline derivatives have demonstrated significant antiproliferative effects against various cancer cell lines, highlighting the importance of specific structural features for cytotoxic activity. These compounds have shown potential as dual topoisomerase I and II inhibitory agents, providing a promising approach for the development of new anticancer therapies (Tseng et al., 2010).
Green Synthesis of Antibacterial Agents
A green synthesis approach for novel quinoxaline sulfonamides has shown significant antibacterial activity. This method emphasizes the environmental benefits and efficacy of synthesizing antibacterial compounds through eco-friendly processes, indicating a sustainable pathway for developing new therapeutics against bacterial infections (Alavi et al., 2017).
Future Directions
Properties
IUPAC Name |
8-[1-(4-methoxy-3-methylphenyl)sulfonylpiperidin-4-yl]oxyquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O4S/c1-16-15-19(8-9-20(16)27-2)29(25,26)24-13-10-18(11-14-24)28-21-7-3-5-17-6-4-12-23-22(17)21/h3-9,12,15,18H,10-11,13-14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTQAYVYOSVGSPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC(CC2)OC3=CC=CC4=C3N=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-Chloro-6-[[1-[(1-methylpyrazol-4-yl)methyl]aziridin-2-yl]methoxy]benzonitrile](/img/structure/B2835738.png)
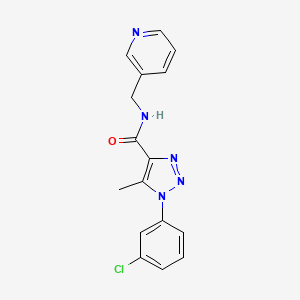
![(2Z)-2-(methylsulfonyl)-3-{4-[4-(trifluoromethyl)piperidin-1-yl]phenyl}acrylonitrile](/img/structure/B2835743.png)
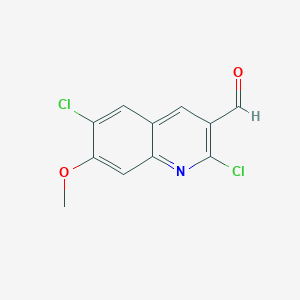
![N-(4,6-difluorobenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-2-(phenylthio)acetamide hydrochloride](/img/structure/B2835745.png)
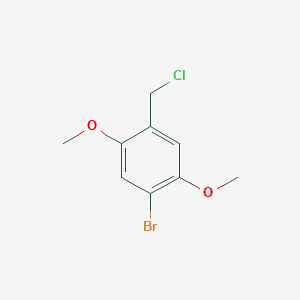
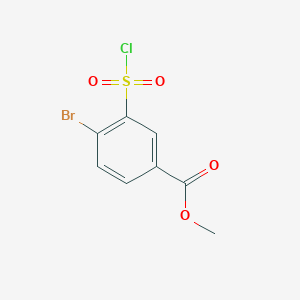
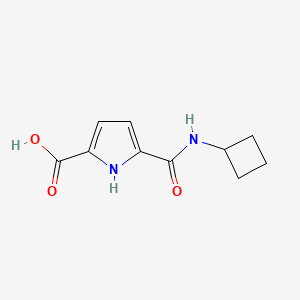
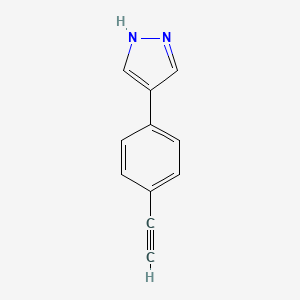
![6-(tert-butyl)-2-{[3-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-pyrimidinone](/img/structure/B2835754.png)
![N-tert-butyl-2-[2-(naphthalen-1-yl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide](/img/structure/B2835755.png)
![5-bromo-2-chloro-N-(2,6-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)benzamide](/img/structure/B2835756.png)
![6-bromo-3-[(2E)-3-phenylprop-2-enoyl]-2H-chromen-2-one](/img/structure/B2835758.png)
![2-[4-(Methylamino)oxan-4-yl]ethan-1-ol](/img/structure/B2835759.png)
